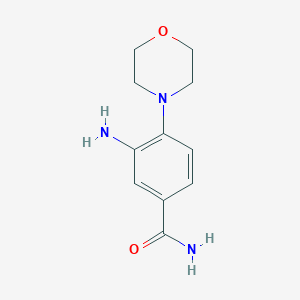

3-Amino-4-morpholin-4-yl-benzamide

Description

Significance of Benzamide (B126) Moieties as Privileged Structures in Bioactive Compounds

The benzamide moiety, a simple yet versatile functional group, is a recurring motif in a multitude of approved drugs and clinical candidates. Its prevalence stems from its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and aromatic interactions, which are crucial for molecular recognition at biological targets. The amide bond, in particular, is a key hydrogen bond donor and acceptor, allowing it to mimic peptide bonds and interact with the backbones of proteins and enzymes.

Benzamide derivatives have demonstrated a wide spectrum of pharmacological activities. Their utility spans across various therapeutic areas, showcasing their role as:

Anticancer agents: Many kinase inhibitors incorporate the benzamide scaffold to target the ATP-binding site of enzymes crucial for tumor growth and proliferation.

Antimicrobial agents: The benzamide core is found in compounds exhibiting antibacterial and antifungal properties.

Central Nervous System (CNS) agents: Several antipsychotic and antiemetic drugs feature a benzamide structure, highlighting its ability to interact with neurotransmitter receptors.

The structural rigidity of the aromatic ring combined with the conformational flexibility of the amide linker provides a stable yet adaptable framework for drug design. This allows for the precise positioning of substituents to optimize binding affinity and selectivity for a specific biological target.

Role of Morpholine (B109124) Fragments in Enhancing Biological Activity and Pharmacological Profiles

The morpholine ring is another quintessential "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties. nih.gov This six-membered saturated heterocycle containing both an amine and an ether functional group imparts several desirable characteristics to a molecule.

The inclusion of a morpholine fragment can significantly influence a compound's pharmacological profile in the following ways:

Improved Aqueous Solubility: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, enhancing the water solubility of the parent molecule. This is a critical factor for drug formulation and bioavailability.

Enhanced Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to a longer half-life and improved in vivo efficacy.

Favorable Lipophilicity: The morpholine moiety can modulate the lipophilicity of a compound, striking a balance that allows for sufficient membrane permeability without excessive non-specific binding.

Receptor Interaction: The nitrogen atom of the morpholine ring is basic and can be protonated at physiological pH, allowing for ionic interactions with biological targets. The entire ring can also participate in van der Waals and hydrophobic interactions.

The conformational flexibility of the chair-like structure of morpholine allows it to adapt to the steric requirements of various binding pockets, making it a versatile component in drug design.

Rationale for Investigating the Hybrid Structure of 3-Amino-4-morpholin-4-yl-benzamide

The rationale for the design and investigation of this compound stems from the principle of molecular hybridization. This strategy involves the covalent linkage of two or more pharmacophores to create a new chemical entity with a potentially synergistic or additive biological effect. In this case, the aim is to harness the target-binding capabilities of the benzamide scaffold and the favorable pharmacokinetic properties conferred by the morpholine ring.

The specific substitution pattern of this compound is also of strategic importance. The amino group at the 3-position and the morpholine ring at the 4-position on the benzamide core create a specific electronic and steric environment. This arrangement can influence the molecule's conformation and its ability to interact with specific biological targets. The amino group can act as a hydrogen bond donor, while the morpholine provides a bulky, polar substituent that can influence solubility and occupy a specific region of a binding site.

Overview of Current Academic Research Trajectories for the Chemical Compound

While the individual benzamide and morpholine scaffolds are extensively studied, dedicated academic research focusing specifically on this compound is not widely documented in publicly available literature. Its investigation is likely to be in the early, exploratory stages of drug discovery programs, often within proprietary corporate research or in specialized academic collaborations that have not yet resulted in peer-reviewed publications.

However, based on the known activities of related compounds, the research trajectories for this compound could plausibly be directed towards several therapeutic areas:

Kinase Inhibition: Given the prevalence of substituted benzamides in kinase inhibitors, this compound could be investigated for its potential to inhibit specific kinases involved in cancer or inflammatory diseases.

G-Protein Coupled Receptor (GPCR) Modulation: The structural motifs present in this compound are also found in ligands for various GPCRs, suggesting potential applications in CNS disorders or metabolic diseases.

Antimicrobial Drug Discovery: The combination of an aromatic amine and a morpholine ring is a feature of some antimicrobial agents, indicating a possible avenue for investigation in this field.

Further research would be required to synthesize and screen this compound against a panel of biological targets to elucidate its specific pharmacological activity and therapeutic potential. The findings of such studies would be crucial in determining the future direction of research for this hybrid compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-morpholin-4-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-9-7-8(11(13)15)1-2-10(9)14-3-5-16-6-4-14/h1-2,7H,3-6,12H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLXEIOHNIMMPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357135 | |

| Record name | 3-Amino-4-morpholin-4-yl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31642-90-7 | |

| Record name | 3-Amino-4-morpholin-4-yl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Synthesis of 3-Amino-4-morpholin-4-yl-benzamide

The construction of the this compound core structure can be approached through several multi-step synthetic routes. These routes often involve the sequential formation of the amide bond and the introduction of the amino and morpholino substituents onto the benzene ring.

A fundamental approach to the synthesis of benzamides involves the condensation reaction between a carboxylic acid and an amine. In the context of this compound, this could theoretically involve the reaction of 3-amino-4-morpholin-4-yl-benzoic acid with ammonia or a protected amine equivalent. The direct formation of the amide bond is a common transformation in organic synthesis. researchgate.net

Acid-catalyzed condensation reactions are a well-established method for forming C-N bonds. For instance, the condensation of benzamide (B126) with glyoxal in the presence of an acid catalyst has been studied in detail, leading to a variety of products. mdpi.com While not a direct synthesis of the target molecule, this illustrates the principle of using condensation reactions to build complex molecular architectures. A more direct, though hypothetical, route would be the coupling of a suitably substituted benzoic acid and an amine, often facilitated by coupling agents to improve efficiency.

| Reactant 1 | Reactant 2 | Reaction Type | Key Feature |

| Substituted Benzoic Acid | Amine/Ammonia | Condensation | Forms the core benzamide structure |

| Benzamide | Glyoxal | Acid-Catalyzed Condensation | Demonstrates C-N bond formation |

This table is generated based on established chemical principles and is for illustrative purposes.

Cyclization and amination reactions are powerful tools for the synthesis of heterocyclic compounds and substituted benzamides. Intramolecular C-H amination, for example, provides a direct route to benzo-fused lactams, which are structurally related to benzamides. jst.go.jp This method involves the direct conversion of an aromatic C(sp²)–H bond to a C(sp²)–N bond. jst.go.jp

Copper-catalyzed sp³ C–H aminative cyclization of 2-alkyl-N-arylbenzamides is another strategy that leads to the formation of N-aryl-isoindolinones, showcasing the utility of cyclization in building complex amide-containing structures. acs.org Furthermore, palladium-catalyzed cyclization of N-(2-allylphenyl) benzamide has been developed as an efficient method for synthesizing substituted N-benzoylindoles. mdpi.com These examples, while not directly yielding this compound, highlight the potential of cyclization and amination strategies in the synthesis of diverse benzamide derivatives.

| Method | Starting Material Type | Product Type | Key Transformation |

| Intramolecular C-H Amination | Arylamide | Benzolactam | Aromatic C-H to C-N bond formation |

| Copper-Catalyzed Aminative Cyclization | 2-Alkyl-N-arylbenzamide | N-Aryl-isoindolinone | sp³ C-H amination and cyclization |

| Palladium-Catalyzed Cyclization | N-(2-allylphenyl) Benzamide | N-Benzoylindole | C-H functionalization and cyclization |

This table illustrates various cyclization and amination approaches for the synthesis of related benzamide derivatives.

A highly relevant multi-step synthesis for a structurally analogous compound, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, has been reported. mdpi.compreprints.orgresearchgate.netresearchgate.net This three-step sequence provides a potential blueprint for the synthesis of this compound, with appropriate modifications to the starting materials. The sequence involves:

N-Oxidation: The starting material, a substituted quinoline, is first oxidized to the corresponding N-oxide. mdpi.compreprints.orgresearchgate.net

C2-Amidation: The N-oxide then undergoes a C-H functionalization at the C2 position to introduce the benzamide moiety. mdpi.compreprints.orgresearchgate.net

C4 SNAr Reaction: Finally, a nucleophilic aromatic substitution (SNAr) reaction at the C4 position with morpholine (B109124) introduces the morpholino group. mdpi.compreprints.orgresearchgate.net

This sequence demonstrates a powerful strategy for the regioselective functionalization of a heterocyclic core, which could be adapted for the synthesis of the target benzamide.

| Step | Reaction | Reagents | Yield |

| 1 | N-Oxidation of 4,7-dichloroquinoline | m-CPBA, CHCl₃ | 81% researchgate.net |

| 2 | C2-Amidation | Ph-C≡N, H₂SO₄, CH₂Cl₂ | 92% mdpi.compreprints.org |

| 3 | C4 SNAr with Morpholine | Morpholine, K₂CO₃, DMF | 92% mdpi.compreprints.org |

This table outlines the three-step synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, an analogous structure. mdpi.compreprints.orgresearchgate.net

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of a chemical synthesis. Factors such as temperature, solvent, catalyst, and reaction time can have a significant impact on the outcome of a reaction. For instance, in the development of a continuous-flow synthesis for 3-amino-4-amidoximinofurazan, the optimization of temperatures and retention times for each reaction stage was key to achieving a high yield of 95%. rsc.org

In the context of benzamide synthesis, the choice of coupling reagents and conditions is critical for efficient amide bond formation. researchgate.net Similarly, the selection of solvent can influence the equilibrium of a reaction, as seen in the formation of hemiaminals from the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with benzaldehydes, where apolar aprotic solvents favored hemiaminal formation. mdpi.com

| Parameter | Effect on Reaction | Example |

| Temperature | Influences reaction rate and selectivity | Optimized for each stage in a continuous-flow synthesis rsc.org |

| Solvent | Can shift reaction equilibrium | Apolar solvents favor hemiaminal formation mdpi.com |

| Catalyst | Can increase reaction rate and control stereochemistry | Not explicitly detailed for the target compound |

| Reaction Time | Affects conversion and potential for side reactions | Optimized for each stage in a continuous-flow synthesis rsc.org |

This table summarizes key parameters that can be optimized to improve synthetic outcomes.

In recent years, there has been a growing emphasis on the development of sustainable and efficient synthetic methods. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net

Microwave irradiation has been successfully applied to the synthesis of various heterocyclic compounds, including sulfonamides and triazoles. dergipark.org.trnih.govmdpi.com For example, the synthesis of benzamide compounds through the microwave-assisted ring opening of 4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone was found to be more efficient than conventional heating. researchgate.net The use of green solvents, such as ionic liquids, in combination with microwave irradiation further enhances the sustainability of these synthetic protocols. researchgate.net The application of such methods to the synthesis of this compound could offer significant advantages in terms of efficiency and environmental impact.

| Method | Reaction | Advantages |

| Microwave-Assisted Synthesis | Ring opening of oxazolone to form benzamides | Reduced reaction time, good yields researchgate.net |

| Microwave-Assisted Synthesis | Synthesis of 4-phenoxyquinolines | Good to excellent yields, short reaction times, green solvent researchgate.net |

| Microwave-Assisted Synthesis | Synthesis of 3-amino-1,2,4-triazoles | Straightforward, suitable for volatile starting materials mdpi.com |

This table highlights the benefits of microwave-assisted synthesis for related compounds.

Multi-Step Synthetic Routes to the Core Structure

Derivatization Strategies and Analog Preparation of the this compound Core

The generation of analogs from the this compound core is achieved through targeted modifications of its three primary components: the benzamide group, the substituted phenyl ring, and the morpholine system.

The benzamide functionality serves as a versatile handle for structural diversification. Standard organic transformations can be employed to convert the primary amide into various other functional groups. For instance, dehydration of the amide using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) can yield the corresponding nitrile (a cyanophenyl derivative) vanderbilt.edu.

Alternatively, the amide can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This carboxylic acid intermediate is a crucial hub for further derivatization; it can be converted into esters through Fischer esterification or transformed into acyl chlorides using agents like thionyl chloride nih.govresearchgate.net. These activated acyl derivatives can then react with a wide array of amines to generate a library of secondary or tertiary amides, significantly expanding the structural diversity of the original scaffold nih.gov.

Modifications to the aromatic core often begin with precursors where the 3-amino group is masked as a nitro group. The synthesis of related compounds, such as 4-(morpholin-4-yl)-3-nitrobenzhydrazide, demonstrates a common strategy where the morpholine moiety is introduced via nucleophilic aromatic substitution on a halogenated nitrobenzene precursor mdpi.com. The nitro group can then be reduced to the primary amine using standard conditions, such as hydrogenation catalyzed by palladium on carbon (Pd-C) or reduction with iron in the presence of an acid researchgate.net.

This nitro-group-precursor strategy allows for the introduction of various substituents onto the phenyl ring before the final reduction step. Furthermore, advanced synthetic methods like palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) can be employed on halogenated precursors to introduce acetylenyl and, subsequently, a variety of aryl substituents onto the benzamide ring, as demonstrated in the synthesis of other complex benzamide derivatives nih.gov.

vanderbilt.edunih.govresearchgate.netmdpi.commdpi.comresearchgate.netnih.govThe morpholine ring is another key site for structural modification to explore structure-activity relationships. A direct and synthetically accessible modification involves replacing the oxygen atom with another heteroatom. For example, the synthesis of 3-amino-N-methyl-4-(thiomorpholin-4-yl)benzamide demonstrates the substitution of the morpholine oxygen with sulfur to create the thiomorpholine analog nih.gov.

nih.govnih.govnih.govnih.govChemical Reactivity of this compound and Its Derivatives

The primary aromatic amine at the C-3 position is a site of potential oxidative transformation. Aromatic amines are susceptible to oxidation by various reagents, which can lead to a range of products including nitroso, nitro, or polymeric species depending on the reaction conditions. In synthetic contexts involving related heterocyclic systems, N-oxidation is a known strategy to activate the molecule for further functionalization mdpi.comresearchgate.netpreprints.org. Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for such transformations mdpi.compreprints.org. While this is often applied to heterocyclic nitrogens, the aromatic amine of the title compound could potentially undergo similar oxidative reactions, offering a pathway to further derivatization or, conversely, representing a potential route of metabolic degradation.

Reduction reactions offer powerful tools for altering the core structure of this compound. The benzamide moiety itself can be completely reduced to an aminomethyl group (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B₂H₆) vanderbilt.edu. This transformation fundamentally changes the electronic and structural properties of the molecule by removing the carbonyl group and introducing a more flexible linker.

As mentioned previously, the reduction of a nitro group is a key step in the synthesis of the parent compound from a 3-nitro precursor researchgate.net. This specific reduction is highly efficient and selective, providing a reliable method for installing the 3-amino group late in the synthetic sequence. This strategy is a cornerstone for producing a wide array of analogs with varied substituents on the phenyl ring.

Nucleophilic Substitution Reactions on the Benzamide Scaffold

Following a comprehensive review of available scientific literature, no specific research findings detailing nucleophilic substitution reactions directly on the benzamide scaffold of this compound have been identified. While the principles of nucleophilic substitution on aromatic rings are well-established in organic chemistry, specific studies detailing such transformations on this particular molecule, including reaction conditions, yields, and the characterization of resulting products, are not present in the surveyed literature.

General studies on related benzamide-containing compounds indicate that the amide group itself is relatively unreactive towards direct nucleophilic substitution under standard conditions. The electron-donating nature of the amino and morpholino groups on the benzene ring further deactivates the aromatic system towards nucleophilic attack. Reactions of this type typically require strong activation, such as the presence of potent electron-withdrawing groups ortho or para to a suitable leaving group, which are absent in the structure of this compound.

Consequently, detailed research findings and data tables for nucleophilic substitution reactions on the benzamide scaffold of this compound cannot be provided at this time due to a lack of published research on the subject.

Advanced Spectroscopic and Structural Characterization

Molecular Spectroscopic Techniques for Structural Elucidation

No experimental ¹H NMR data for 3-Amino-4-morpholin-4-yl-benzamide was found in the public domain.

Publicly available experimental ¹³C NMR data for this compound could not be located.

No DEPT-135° spectroscopic data for this compound was available in the searched literature.

A detailed experimental IR spectrum and the corresponding vibrational frequency data for this compound are not available in the public scientific literature.

No mass spectrometry data, including molecular ion peak and fragmentation patterns, for this compound could be retrieved from the available resources.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar molecules. In the analysis of morpholine-containing benzamide (B126) derivatives, ESI-MS is a standard method for confirming the mass of the synthesized compound. For analogous compounds, such as 3-amino-4-(piperidin-1-yl)benzamide, predicted ESI-MS data indicates the expected formation of adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺. While specific experimental data for this compound is not publicly available, the anticipated ESI-MS spectrum would be analyzed for the protonated molecular ion peak [M+H]⁺, which would correspond to a mass-to-charge ratio (m/z) of 222.27, confirming the molecular weight of the compound (C₁₁H₁₅N₃O₂).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, enabling the determination of the elemental formula of a compound. This technique is crucial for distinguishing between compounds with the same nominal mass. In the characterization of novel synthesized compounds, HRMS is often used to provide definitive proof of the chemical formula. For a series of N-benzylidene derivatives of a related heterocyclic system, HRMS analysis readily provided the [M+H]⁺ molecular ion signals, confirming their elemental compositions. nih.gov For this compound, an HRMS analysis would be expected to yield a measured mass that is within a very narrow tolerance (typically < 5 ppm) of the calculated exact mass of the [M+H]⁺ ion (222.1237).

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared with the calculated theoretical values based on the compound's molecular formula. This comparison serves as a crucial check for the purity and correctness of the synthesized compound. For instance, in the synthesis of N-(3,4-methylenedioxybenzoyl) piperidine (B6355638), the calculated and found elemental analysis values showed close agreement, thereby verifying its composition. While specific experimental data for this compound is not available, the theoretical elemental composition has been calculated.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 59.71 | Data not available |

| H | 6.83 | Data not available |

| N | 19.00 | Data not available |

| O | 14.46 | Data not available |

Solid-State Structural Analysis

X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography

The study of related morpholine-containing compounds by single-crystal X-ray diffraction has revealed common structural features. For example, in the crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide, the morpholine (B109124) ring adopts a chair conformation. chemicalbook.com Similarly, the analysis of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one also shows the morpholine ring in a chair conformation. uni.lu These studies provide detailed crystallographic data, including space group, unit cell dimensions, and atomic coordinates.

While a single crystal structure for this compound has not been reported in the surveyed literature, it is anticipated that such an analysis would confirm the connectivity of the atoms and provide insight into the conformation of the morpholine ring and the planarity of the benzamide moiety. The data would be presented in a standard format, including crystal data and structure refinement parameters.

| Parameter | Value |

|---|---|

| Empirical formula | C₁₁H₁₅N₃O₂ |

| Formula weight | 221.26 |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | Data not available |

| Volume | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

Structure Activity Relationship Sar Studies

Elucidating Molecular Determinants of Biological Activity

The biological profile of 3-Amino-4-morpholin-4-yl-benzamide is determined by the specific arrangement and properties of its three primary structural components. The benzamide (B126) ring serves as a central scaffold, the morpholine (B109124) ring influences physicochemical properties and binding, and the amino group provides a key interaction point.

The benzamide moiety is a common pharmacophore in drug design, and its activity is highly sensitive to the nature and position of substituents on the aromatic ring. nih.gov Alterations to the substitution pattern can profoundly affect a compound's electronic, steric, and hydrophobic properties, thereby influencing its binding affinity for a target receptor or enzyme.

Research on various benzamide-containing molecules demonstrates that introducing different functional groups can modulate biological activity. For instance, in studies of N-(quinolinyl)benzamides, substitutions on the benzamide portion were critical for activity. researchgate.net Similarly, in a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole, the nature of the substituent on the benzamide ring was a key determinant of fungicidal and larvicidal activity. nih.gov For example, compounds with specific chlorine substitutions showed enhanced potency. mdpi.com

The table below illustrates the generalized impact of different substituents on the activity of benzamide derivatives, based on established medicinal chemistry principles.

| Substituent (R) on Benzamide Ring | General Effect on Activity | Rationale |

| Electron-Withdrawing Groups (e.g., -Cl, -CF3) | Often increases potency | Can enhance binding through specific electronic interactions or by altering the pKa of adjacent functional groups. chemrxiv.org |

| Electron-Donating Groups (e.g., -OCH3, -CH3) | Variable; can increase or decrease activity | May improve binding through hydrophobic interactions but can also introduce steric hindrance. |

| Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH2) | Can significantly increase potency | Forms specific hydrogen bonds with target residues, anchoring the molecule in the binding site. |

| Bulky Groups (e.g., -t-butyl) | Often decreases activity | Can cause steric clashes within the binding pocket, preventing optimal orientation. |

This table presents generalized trends observed in SAR studies of various benzamide-containing compounds.

The morpholine ring is a "privileged structure" in medicinal chemistry, valued for its favorable physicochemical and metabolic properties. nih.gov Its inclusion in a molecule like this compound can serve several functions. The morpholine nitrogen is weakly basic, which can enhance aqueous solubility and allow for specific ionic interactions. nih.gov The entire ring is conformationally flexible and can act as a scaffold, positioning other functional groups for optimal interaction with a biological target. nih.gov

Furthermore, the oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, contributing to binding affinity. nih.gov The presence of the morpholine moiety has been shown to improve pharmacokinetic properties, increase potency, and bestow selective affinity for a wide range of receptors and enzymes. nih.gov In many active compounds, the morpholine ring is an integral part of the pharmacophore, directly participating in binding to the active site. nih.gov

The position and substitution of the amino group on the benzamide scaffold are critical for determining biological activity. The amino group can serve as a potent hydrogen bond donor and can be protonated at physiological pH, allowing for charged interactions. SAR studies on various aminobenzamides and related structures consistently show that the location of the -NH2 group dictates the interaction geometry.

In a study of lithocholic acid derivatives, the presence of a primary amine at the C-3 position was found to be crucial for activity, with substitutions on this amine leading to lower potency. mdpi.com This highlights that an unsubstituted primary amine is often optimal for fitting into a specific binding pocket and forming key hydrogen bonds. Shifting the position of the amino group (e.g., from meta to para or ortho) would significantly alter the molecule's geometry and its ability to interact with target residues. Studies on aminopyridines also show that the location and substitution of the amino group are crucial for the molecule's properties. mdpi.com The relative positioning of functional groups like amines and amides can have a significant effect on synergistic interactions at a binding surface. nih.gov

Rational Design of Analogs and Derivatives for Enhanced Specificity or Potency

Rational drug design leverages SAR data to create new analogs with improved properties. Based on the structural components of this compound, several strategies can be employed to enhance its potency or selectivity. nih.gov This process involves systematically modifying the scaffold and observing the effects on biological activity. nih.gov

Key strategies for designing analogs include:

Modification of the Benzamide Ring: Introducing small, electron-withdrawing groups at different positions to probe for additional favorable interactions.

Replacement of the Morpholine Ring: Substituting the morpholine with other heterocyles like piperazine, thiomorpholine, or piperidine (B6355638) to assess the importance of the oxygen atom and the ring's pKa. nih.gov

Alteration of the Amino Group: Shifting the amino group to the ortho or para position to change the interaction geometry or acetylating the amine to evaluate the importance of the hydrogen bond donating capacity.

The following table outlines potential analogs designed to probe the SAR of the parent compound.

| Analog Structure | Design Rationale | Predicted Effect |

| 4-Morpholin-4-yl-3-(methylamino)-benzamide | To assess the effect of N-substitution on the amino group. | Likely decrease in activity due to loss of a hydrogen bond donor and potential steric hindrance. mdpi.com |

| 3-Amino-2-morpholin-4-yl-benzamide | To evaluate the impact of the relative positioning of the morpholine and amino groups. | Significant change in activity, as the spatial arrangement of key binding groups is altered. |

| 3-Amino-4-(thiomorpholin-4-yl)-benzamide | To determine the importance of the morpholine oxygen as a hydrogen bond acceptor. | Potential decrease in potency if the oxygen is involved in a key hydrogen bond. |

| 3-Amino-5-chloro-4-morpholin-4-yl-benzamide | To explore the introduction of an electron-withdrawing group on the benzamide ring. | Potential increase in potency if the substituent engages in a favorable interaction. nih.gov |

This table is for illustrative purposes to demonstrate rational design principles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of this compound derivatives, a QSAR model could be developed to predict the activity of novel, unsynthesized analogs, thereby guiding and prioritizing synthetic efforts. nih.gov

The development of a QSAR model involves several steps:

Data Set Generation: A series of analogs of this compound would be synthesized and their biological activity (e.g., IC50 or EC50) measured.

Descriptor Calculation: For each analog, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as:

Electronic Descriptors: Dipole moment, partial atomic charges.

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft parameters).

Hydrophobic Descriptors: LogP (partition coefficient), molar refractivity.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation that correlates the descriptors with biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds that were not used in the model's creation. nih.gov

A resulting QSAR equation might take the general form:

Biological Activity = c0 + (c1 * Descriptor A) + (c2 * Descriptor B) - (c3 * Descriptor C)

This equation would quantitatively show that, for instance, activity increases with higher values of electronic Descriptor A and hydrophobic Descriptor B, but decreases with a larger steric Descriptor C. Such a model provides valuable predictive insights for designing more potent compounds. nih.gov

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic electronic properties of a molecule. These methods provide a detailed picture of electron distribution, which governs the molecule's stability, reactivity, and the types of interactions it can form.

For 3-Amino-4-morpholin-4-yl-benzamide, DFT calculations would be employed to optimize its three-dimensional geometry to the lowest energy state. From this optimized structure, a variety of electronic parameters can be calculated. An exhaustive quantum mechanical analysis using a method like B3LYP with a 6-31G** basis set would reveal key aspects of its structure. nih.gov For instance, the calculations would determine the precise bond lengths, bond angles, and dihedral angles, highlighting the planarity of the benzamide (B126) core and the conformation of the morpholine (B109124) ring relative to the phenyl ring. nih.gov

A crucial aspect of these calculations is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (EHOMO-LUMO) is a critical indicator of chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more chemically reactive, as it requires less energy to undergo electronic transitions. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show negative potential around the oxygen atoms of the morpholine and benzamide groups and the nitrogen of the amino group, indicating these are sites for electrophilic attack and hydrogen bond acceptance.

| MEP Analysis | Molecular Electrostatic Potential | Identifies sites for non-covalent interactions, such as hydrogen bonding with target receptors. nih.gov |

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This analysis is vital for understanding the basis of molecular recognition, predicting binding affinity, and guiding the design of more potent and selective inhibitors.

For this compound, docking studies would be performed against various potential protein targets, such as G-protein coupled receptors (GPCRs) or protein kinases, which are often modulated by benzamide derivatives. chemrxiv.orgnih.gov The process involves placing the 3D structure of the ligand into the binding site of a receptor whose structure is known either from experimental methods (like X-ray crystallography) or from homology modeling.

Docking simulations could reveal key interactions. For example, studies on related 3-aminobenzamide (B1265367) derivatives targeting GPR52 showed that the benzamide moiety is crucial for activity. chemrxiv.org The amide group can act as both a hydrogen bond donor and acceptor, potentially forming critical interactions with amino acid residues like Aspartic Acid in a binding pocket. nih.gov The amino group at position 3 can form additional hydrogen bonds, anchoring the ligand. The morpholine ring, while adding to solubility, also introduces steric bulk. Docking studies on GPR52 agonists revealed that replacing a flexible aminoalcohol with a morpholine ring could disrupt key hydrogen bonds, leading to a loss of activity, highlighting the sensitive nature of this position. chemrxiv.org

In the context of protein kinase inhibition, many inhibitors bind in the ATP-binding pocket. Docking of this compound into a kinase active site, such as EGFR, would likely show the benzamide core occupying the adenine (B156593) region, with the amide forming hydrogen bonds with the "hinge" region of the kinase—a common binding motif. nih.gov The 4-morpholino group would likely be oriented towards the solvent-exposed region, where its properties can influence solubility and selectivity.

Table 2: Predicted Interactions from Molecular Docking of this compound

| Interaction Type | Ligand Moiety | Potential Target Residues | Significance |

|---|---|---|---|

| Hydrogen Bond | Benzamide Amide (NH2, C=O) | Asp, Glu, Thr, Hinge Region (Kinases) | Anchors the ligand in the binding site; crucial for affinity. chemrxiv.orgnih.gov |

| Hydrogen Bond | 3-Amino Group (-NH2) | Ser, Thr, Asp | Provides an additional anchor point, enhancing binding specificity. |

| Hydrophobic Interaction | Phenyl Ring | Ile, Leu, Val, Phe | Stabilizes the ligand within non-polar regions of the binding pocket. chemrxiv.org |

| π-π Stacking | Phenyl Ring | Phe, Tyr, Trp | Can provide significant binding energy contribution with aromatic residues. semanticscholar.org |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms in the ligand-protein complex over time, providing insights into the stability of the binding mode, the flexibility of the system, and the energetic contributions of various interactions. nih.gov

An MD simulation of the this compound-protein complex, generated from a docking study, would be run for a duration of nanoseconds to microseconds. Analysis of the simulation trajectory would reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand from its initial docked pose, researchers can assess whether the ligand remains stably bound or if it drifts out of the binding pocket.

Conformational Flexibility: MD shows how the ligand and protein adapt to each other. It can reveal whether the morpholine ring adopts different conformations (e.g., chair, boat) and how the phenyl-morpholine bond rotates, which could impact interactions.

Water Dynamics: MD simulations explicitly model water molecules, which can play a critical role in mediating ligand-protein interactions. The analysis can identify stable water bridges that contribute to binding affinity.

Binding Free Energy Calculation: Advanced techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which correlates better with experimental binding affinities than simple docking scores. nih.gov

In Silico Prediction of Biological Activities and Selectivity Profiles

Various computational tools can predict the likely biological activities and physicochemical properties of a compound based on its structure. These in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and activity prediction models are crucial for early-stage drug development.

For this compound, web-based platforms like SwissADME can be used to calculate key drug-like properties. mdpi.com These calculations predict parameters based on Lipinski's Rule of Five, which assesses the oral bioavailability of a compound. Properties such as molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area would be evaluated. mdpi.com The presence of the morpholine group is expected to improve water solubility (LogS) compared to a more lipophilic substituent.

Activity prediction servers like PASS (Prediction of Activity Spectra for Substances) or SwissTargetPrediction analyze a molecule's structure and compare it to databases of known active compounds to predict its most likely biological targets. researchgate.net For this compound, predictions might suggest activity as a kinase inhibitor, a GPCR ligand, or an anti-inflammatory agent based on its structural similarity to known drugs. chemrxiv.orgnih.govsemanticscholar.org

Selectivity is a critical parameter for any drug candidate. In silico selectivity profiling can be performed by docking the compound against a panel of related proteins (e.g., a panel of all human kinases). A study on a related BTK inhibitor containing a morpholine-carbonyl-phenylamino moiety demonstrated a high degree of selectivity when screened against 468 kinases, a process that can be mimicked computationally. nih.gov Such a virtual screen for this compound would predict its affinity for its intended target versus potential off-targets, helping to anticipate potential side effects.

Table 3: Representative In Silico ADMET and Activity Predictions

| Property/Prediction | Tool/Method | Predicted Outcome for this compound |

|---|---|---|

| Lipinski's Rule of Five | SwissADME | Likely to be compliant, suggesting good potential for oral bioavailability. mdpi.com |

| Aqueous Solubility (LogS) | SwissADME | Predicted to have moderate to good solubility due to the morpholine and amino groups. |

| Blood-Brain Barrier Permeation | In silico models | Prediction would depend on a balance of polarity and size; may be limited. |

| Potential Targets | SwissTargetPrediction | Kinases, GPCRs, other enzymes utilizing benzamide scaffolds. researchgate.net |

| Selectivity Profile | Virtual Screening/Docking | Predicted to have a specific profile against a panel of kinases or receptors. nih.gov |

Homology Modeling and Protein Structure Prediction for Target Identification

Molecular docking and structure-based design are contingent on having a three-dimensional structure of the target protein. When an experimental structure (from X-ray crystallography or cryo-EM) is not available in the Protein Data Bank (PDB), a reliable 3D model can be built using homology modeling. nih.gov

This process is relevant if this compound is found to be active against a novel or uncharacterized protein. The procedure involves:

Template Identification: The amino acid sequence of the target protein is used to search the PDB for homologous proteins (templates) with known structures.

Sequence Alignment: The target sequence is aligned with the template sequence(s). High sequence identity (typically >30%) is required for a reliable model. nih.gov

Model Building: A 3D model of the target is constructed based on the atomic coordinates of the template's backbone, with loops and side chains modeled in.

Model Refinement and Validation: The generated model undergoes energy minimization to relieve atomic clashes and is then rigorously validated using tools that check its stereochemical quality, bond lengths, and angles.

Once a validated homology model is built, it can be used as the receptor in the molecular docking and dynamics simulations described above. nih.gov This approach allows for structure-based drug design to proceed even in the absence of an experimentally determined protein structure, enabling the identification of key binding site residues and the rational design of improved ligands. nih.govnih.gov For example, if this compound were found to target a specific GPR52 ortholog for which no structure exists, a homology model based on a related GPCR could be built to guide further optimization. chemrxiv.orgnih.gov

Preclinical Pharmacological Investigations in Vitro and in Vivo Models

In Vitro Biological Evaluations

The in vitro biological activities of 3-Amino-4-morpholin-4-yl-benzamide and its derivatives have been explored through various assays to determine their antimicrobial, antiproliferative, and enzyme-inhibiting properties.

Derivatives and structurally related compounds of this compound have been evaluated for their efficacy against a range of microbial pathogens.

Studies on related benzamide (B126) and morpholine-containing structures have shown varied antimicrobial potential. For instance, a series of 3-amino-4-aminoximidofurazan derivatives demonstrated moderate to significant antimicrobial activities against both Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov Similarly, novel 4-amino benzamide derived 1,2,3-triazole linked pyrazolines have been synthesized and evaluated for their antimicrobial activity, with some halogen-substituted versions showing activity comparable to standard drugs. rasayanjournal.co.in

While these studies highlight the potential of the broader chemical class, specific MIC values for this compound are not detailed in the reviewed literature.

Table 1: Antimicrobial Activity of Related Benzamide Derivatives This table is representative of data available for related compounds, not this compound itself.

| Compound Class | Test Organism | Activity Noted | Reference |

| 3-Amino-4-aminoximidofurazan derivatives | Staphylococcus aureus | Moderate to Significant | nih.gov |

| 3-Amino-4-aminoximidofurazan derivatives | Pseudomonas aeruginosa | Moderate to Significant | nih.gov |

| 4-Amino benzamide derived pyrazolines | Various bacteria | Good activity | rasayanjournal.co.in |

The challenge of antimicrobial resistance has prompted the investigation of novel compounds for activity against resistant strains. Research on N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, a related N-phenylbenzamide derivative, showed it to be an active inhibitor of both wild-type and drug-resistant Hepatitis B Virus (HBV). nih.gov Another class of related compounds, 4-amino-thieno[2,3-d]pyrimidines, has been investigated for its potential to reverse multidrug resistance mediated by ABC transporters in cancer cells. mdpi.com However, specific data on the activity of this compound against drug-resistant microbial strains is not available in the current body of literature.

The potential of benzamide derivatives as anticancer agents has been a significant area of research. A series of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides, which share the morpholinyl-benzamide scaffold, were evaluated for their antiproliferative activities against several human cancer cell lines, including HCT-116 (colon), MCF-7 (breast), Hela (cervical), U-87 MG (glioblastoma), and A549 (lung). nih.gov Several compounds in this series exhibited potent antiproliferative effects. nih.gov

Another study focused on 2,4-dianilinopyrimidine derivatives that incorporate a 4-(morpholinomethyl)phenyl group and N-substituted benzamides. nih.gov One of these compounds, 8a , displayed potent selective antiproliferative effects against H1975 (lung cancer) and A431 (skin cancer) cells and was found to induce apoptosis. nih.gov Furthermore, the simpler compound, 3-aminobenzamide (B1265367) (3-ABA), has been shown to have an antiproliferative and cytostatic effect on the human carcinoma cell line A431. nih.gov

While these findings are promising for the broader class of morpholine-containing benzamides, specific IC₅₀ values for this compound against various cancer cell lines have not been reported.

Table 2: Antiproliferative Activity of Related Morpholine-Benzamide Derivatives This table presents data for structurally related compounds to illustrate the potential of the chemical class.

| Compound/Series | Cell Line | Activity Noted | Reference |

| m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides | HCT-116, MCF-7, Hela, U-87 MG, A549 | Potent antiproliferative activity | nih.gov |

| Compound 8a (a 2,4-dianilinopyrimidine derivative) | H1975, A431 | Selective antiproliferative effects | nih.gov |

| 3-Aminobenzamide (3-ABA) | A431 | Antiproliferative and cytostatic effects | nih.gov |

The benzamide scaffold is a key component in many enzyme inhibitors and receptor ligands. For example, 3-aminobenzamide is a known inhibitor of poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair and other cellular processes. nih.gov

More complex derivatives have also shown specific enzyme-targeting activity. A highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor, CHMFL-BTK-01, incorporates a 4-(morpholine-4-carbonyl)phenyl)amino moiety. nih.gov In other research, a series of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides were found to block the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and proliferation. nih.gov Additionally, novel morpholine (B109124) derivatives have been synthesized and analyzed as selective ligands for the dopamine (B1211576) D₄ receptor, a target for antipsychotic drugs. nih.gov

These studies underscore the versatility of the morpholine-benzamide structure in interacting with various biological targets. However, specific enzyme or receptor binding profiles for this compound are not documented in the available research.

Antimicrobial Activity Assays (Antibacterial, Antifungal, Antiplasmodial)

In Vivo Efficacy Studies in Relevant Animal Models

While in vitro studies provide foundational data, in vivo models are critical for evaluating the efficacy of a compound in a whole organism. For instance, the anti-HBV agent N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) was tested for its in vivo antiviral activity using a duck HBV (DHBV) animal model, where it showed potent effects. nih.gov

Despite the in vitro investigation of related structures, there is currently no published data regarding in vivo efficacy studies specifically for the compound this compound in any relevant animal models for antimicrobial, antiproliferative, or other therapeutic applications.

Assessment of Pharmacological Effects in Disease Models (e.g., Neuropsychiatric Models, Tumor Xenograft Models)

There is no available information from preclinical studies to assess the pharmacological effects of this compound in any disease models. Scientific investigations in relevant animal models are crucial for determining the potential efficacy of a new chemical entity. For instance, in the context of neuropsychiatric disorders, compounds might be tested in models of anxiety, depression, or psychosis to evaluate their behavioral effects. Similarly, for oncology applications, tumor xenograft models, where human cancer cells are implanted into immunocompromised animals, are a standard method to assess a compound's anti-tumor activity in a living organism. The absence of such studies for this compound means its potential in these or any other therapeutic areas remains unevaluated.

Methodologies for Assessing Target Engagement in Preclinical Models

Elucidating whether a compound interacts with its intended molecular target in a living organism is a critical step in preclinical development. This process, known as target engagement, utilizes various sophisticated techniques. These can include positron emission tomography (PET) imaging with a radiolabeled version of the compound, biochemical assays on tissues harvested from treated animals, or the use of biomarker analysis to demonstrate a downstream biological effect of target interaction.

However, as there is no published research on the molecular target or mechanism of action of this compound, no specific methodologies for assessing its target engagement have been developed or reported. The selection and application of such techniques are entirely dependent on the nature of the target and the properties of the compound .

Q & A

Q. Table 1: Key Synthesis Conditions

| Parameter | Condition |

|---|---|

| Solvent | Absolute ethanol |

| Catalyst | Glacial acetic acid (5 drops) |

| Reaction Time | 4 hours (reflux) |

| Purification | Column chromatography (chloroform:methanol 3:1) |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Use a combination of:

- NMR Spectroscopy : Confirm proton environments (e.g., morpholine ring protons at δ ~3.5–3.7 ppm, aromatic protons at δ ~6.8–7.5 ppm) and carbon assignments.

- Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., amide C=O stretch ~1650 cm⁻¹).

Cross-validation with elemental analysis ensures purity. For crystalline samples, X-ray diffraction provides definitive structural confirmation .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Follow GHS guidelines: Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Avoid inhalation/ingestion; store in a cool, dry place away from oxidizers.

- Refer to safety data sheets (SDS) for spill management and first-aid measures (e.g., rinse skin with water for 15 minutes upon contact) .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Cross-validate assays : Repeat experiments under standardized conditions (e.g., cell lines, incubation times).

- Assess purity : Use HPLC (>95% purity) to rule out impurities affecting activity.

- Structural analogs : Compare with compounds like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide, which shares a trifluoromethyl group that enhances metabolic stability. Adjust SAR models to account for substituent effects .

Advanced: How can crystallographic data refinement resolve electron density ambiguities in X-ray studies?

Methodological Answer:

- Use SHELXL for refinement: Apply constraints for disordered regions (e.g., morpholine ring) and validate with R-factor convergence.

- Analyze thermal displacement parameters (B-factors) to identify flexible regions.

- For puckered morpholine rings, apply Cremer-Pople parameters to quantify out-of-plane deviations (amplitude and phase angles) .

Advanced: What computational strategies model the morpholine ring's conformational flexibility?

Methodological Answer:

- Perform density functional theory (DFT) : Optimize geometry at the B3LYP/6-31G* level.

- Use Cremer-Pople coordinates to describe puckering: Calculate amplitude (q) and phase angle (φ) for ring non-planarity. Compare with crystallographic data to validate .

Advanced: How can researchers optimize reaction yields for derivatives of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.